Deschloro ticlopidine

Description

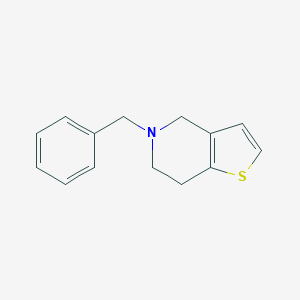

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPPGBJHJWFJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203649 | |

| Record name | Deschloro ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55142-78-4 | |

| Record name | Deschloro ticlopidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deschloro ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESCHLORO TICLOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M52XJ51O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deschloro ticlopidine CAS number 55142-78-4

An In-Depth Technical Guide to Deschloro ticlopidine (CAS No. 55142-78-4): Synthesis, Characterization, and Analytical Control

Foreword

As a Senior Application Scientist, my focus extends beyond mere data points to the underlying scientific principles that govern them. This guide addresses this compound, a molecule of significant interest not as a therapeutic agent itself, but as a critical process-related impurity of the antiplatelet drug, Ticlopidine.[1][2] Understanding the lifecycle of such an impurity—from its synthesis and chemical properties to its analytical detection and control—is paramount for ensuring the safety and efficacy of the final pharmaceutical product. This document is structured to provide researchers, process chemists, and quality control analysts with a comprehensive technical resource, blending established data with field-proven insights into its practical management.

Introduction to this compound

This compound, systematically named 5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is the direct structural analog of Ticlopidine, lacking the ortho-chloro substituent on the benzyl moiety.[1] Its primary relevance in the pharmaceutical industry stems from its designation as "Ticlopidine Impurity D" in the European Pharmacopoeia (EP).[1][2] Ticlopidine is a thienopyridine-class antiplatelet agent that functions as an irreversible P2Y12 receptor antagonist, historically used to prevent thrombotic events.[3][4][5] As a prodrug, Ticlopidine requires hepatic metabolism to exert its therapeutic effect.[4][6] The presence of impurities like this compound in the active pharmaceutical ingredient (API) can arise from the synthetic process and must be rigorously controlled to meet regulatory standards. This guide provides the foundational knowledge required for its synthesis as a reference standard and its subsequent analytical characterization.

Physicochemical and Structural Properties

A precise understanding of a molecule's physical and chemical properties is the bedrock of all subsequent development and analytical work. This compound is an achiral molecule.[2] Its key identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 55142-78-4 | [1] |

| Molecular Formula | C₁₄H₁₅NS | [1][2] |

| Molecular Weight | 229.34 g/mol | [1][2] |

| IUPAC Name | 5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | [1] |

| SMILES | C1CN(CC2=C1SC=C2)CC3=CC=CC=C3 | [1] |

| InChIKey | GUPPGBJHJWFJCP-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 229.09252066 Da | [1] |

| Topological Polar Surface Area | 31.5 Ų | [1] |

Synthesis and Purification

The controlled synthesis of this compound is essential for its use as a qualified analytical reference standard. The most direct synthetic route mirrors the final step in the synthesis of Ticlopidine itself, involving an N-alkylation of the core heterocyclic structure.[7] The causality here is straightforward: Ticlopidine synthesis utilizes 2-chlorobenzyl chloride. If the benzyl chloride starting material is contaminated with unchlorinated benzyl chloride, or if a non-chlorinated variant is used, this compound is formed as a process-related impurity.

Proposed Synthetic Pathway

The synthesis involves the nucleophilic substitution reaction between the secondary amine of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core and benzyl chloride. A non-nucleophilic base is typically used to scavenge the HCl generated during the reaction, driving it to completion.

Caption: Proposed N-alkylation synthesis route for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is designed to be a self-validating system. The success of each step can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by the analytical methods described in Section 4.0.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile as the solvent, followed by anhydrous potassium carbonate (K₂CO₃) (2.0 eq) as the base. The choice of an anhydrous solvent and a solid base prevents unwanted hydrolysis of the benzyl chloride and simplifies the work-up.

-

Reagent Addition: Dissolve benzyl chloride (1.1 eq) in a small amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature. A slight excess of the alkylating agent ensures complete consumption of the starting amine.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting amine spot is no longer visible.

-

Work-up: Cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate). The choice of chromatography is critical for removing unreacted benzyl chloride and any potential side products.

-

Isolation and Characterization: Combine the pure fractions (as identified by TLC), and evaporate the solvent under reduced pressure to yield this compound as a solid or viscous oil. Confirm the structure and purity using NMR, MS, and HPLC as detailed below.

Analytical Characterization and Control Strategy

As a designated pharmacopoeial impurity, robust analytical methods are required for the detection and quantification of this compound in Ticlopidine API and finished drug products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for impurity profiling. The method must be capable of resolving this compound from the Ticlopidine main peak and other known impurities. The causality for selecting RP-HPLC lies in its ability to separate compounds based on hydrophobicity; this compound, being less polar than potential oxidized degradation products, will have a distinct retention time.

Caption: General workflow for HPLC impurity analysis.

Protocol: RP-HPLC Method for Ticlopidine and Impurities

This protocol is adapted from validated methods for Ticlopidine hydrochloride and is suitable for detecting this compound.[8][9]

-

Column: Zorbax SB-C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent.[8]

-

Mobile Phase A: 0.01 M Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid.[8]

-

Mobile Phase B: Methanol.

-

Gradient: A time-based gradient can be optimized to ensure separation, but an isocratic method may also be suitable. For example, an 80:20 (v/v) ratio of Methanol to Ammonium Acetate buffer has been reported for Ticlopidine analysis.[8]

-

Flow Rate: 0.8 mL/min.[8]

-

Column Temperature: 30°C.

-

Detection Wavelength: 235 nm via Photo-Diode Array (PDA) detector.[8] A PDA detector is chosen for its ability to confirm peak purity and identity by comparing UV spectra against a reference standard.

-

Injection Volume: 4.0 µL.[8]

-

System Suitability: The system must be validated for specificity, linearity, precision, and accuracy according to ICH guidelines.[9] this compound should be well-resolved from the Ticlopidine peak (Resolution > 2.0).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for unequivocal identification.

-

Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is highly effective for nitrogen-containing basic compounds like this compound.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 230.1. This corresponds to the monoisotopic mass (229.09) plus the mass of a proton.

-

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) provides structural confirmation. The fragmentation pattern would be expected to show a characteristic loss of the benzyl group or cleavage within the thienopyridine ring system, providing a structural fingerprint for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural elucidation.[10] For this compound, the ¹H and ¹³C NMR spectra will be similar to Ticlopidine but with one critical difference in the aromatic region.

-

¹H NMR: The spectrum of this compound will show a multiplet integrating to 5 protons in the aromatic region (approx. 7.2-7.4 ppm), corresponding to the monosubstituted phenyl ring. In contrast, the spectrum of Ticlopidine shows a more complex multiplet for the 4 aromatic protons of the ortho-disubstituted chlorophenyl ring. The aliphatic protons of the tetrahydrothienopyridine core will appear as multiplets in the upfield region.

-

¹³C NMR: The ¹³C spectrum will confirm the presence of 14 unique carbon atoms. The key distinction will be in the aromatic region, showing the expected signals for a monosubstituted benzene ring, differing from the pattern of a 1,2-disubstituted (chlorinated) ring in Ticlopidine.

Biological Significance and Regulatory Context

The primary significance of this compound is not in its biological activity, which is not well-characterized, but in its status as a process-related impurity.[7] Regulatory bodies like the ICH require that impurities in drug substances above a certain threshold (typically 0.10%) be identified, reported, and qualified.

Caption: Logic diagram for the control of this compound as an impurity.

The causality for this rigorous control is rooted in patient safety. Since the pharmacology and toxicology of this compound are not established, its presence must be strictly limited to ensure that the observed safety and efficacy profile of the drug product is attributable only to the API, Ticlopidine. Therefore, developing the analytical tools described in this guide is not merely an academic exercise but a regulatory necessity.

Safety and Handling

As a chemical substance, this compound should be handled with appropriate care in a laboratory setting.

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 55142-78-4) serves as a quintessential example of a critical process-related impurity in a well-established pharmaceutical agent. While devoid of a therapeutic role, its importance to drug development professionals is immense. A thorough understanding of its synthesis allows for the generation of high-purity reference material. This, in turn, enables the development and validation of robust analytical methods (HPLC, LC-MS) essential for its control in the Ticlopidine API. This technical guide provides the necessary framework—from synthesis protocols to analytical strategies—to manage this compound effectively, ensuring that final drug products meet the stringent quality and safety standards demanded by regulatory authorities and required for patient well-being.

References

-

Wikipedia. Ticlopidine. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gouda, A. A., & Al-Ghobashy, M. A. (2012). Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. Journal of Liquid Chromatography & Related Technologies, 35(10), 1361-1374. [Link]

-

Varsha, S. W., et al. (2022). A REVIEW ON RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ASPIRIN AND TICLOPIDINE HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4), 1124-1134. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

Zhang, L., et al. (2008). Quantitative determination of ticlopidine hydrochloride in human plasma by high-performance liquid chromatography-electronspray ionization mass spectrometry. Arzneimittelforschung, 58(10), 529-533. [Link]

-

PubChem. Ticlopidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Chemical structure of ticlopidine hydrochloride. [Link]

-

ResearchGate. Analytical method development and validation studies of ticagrelor tablets by RP-HPLC. [Link]

-

Small Molecule Pathway Database (SMPDB). Ticlopidine Metabolism Pathway. [Link]

-

Patsnap Synapse. What is the mechanism of Ticlopidine Hydrochloride?. [Link]

-

ResearchGate. Fitting of NMR spectrum of ticlopidine in the presence of 5 M reduced... [Link]

-

MDPI. Selective Oxidation of Clopidogrel by Peroxymonosulfate (PMS) and Sodium Halide (NaX) System: An NMR Study. [Link]

-

ResearchGate. Product ion mass spectra of ticlopidine (A) and clopidogrel (IS) (B) in... [Link]

-

Saltiel, E., & Ward, A. (1987). Clinical pharmacokinetics of ticlopidine. Clinical pharmacokinetics, 13(3), 137-152. [Link]

-

Pharmaffiliates. Ticlopidine Hydrochloride-impurities. [Link]

-

Sugidachi, A., et al. (2004). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British journal of pharmacology, 142(2), 355-361. [Link]

-

Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in molecular biology (Clifton, N.J.), 1520, 53-76. [Link]

-

ResearchGate. Determination of Ticlopidine in Human Serum and Plasma by Gas Chromatography-Mass Spectrometry. [Link]

-

LANXESS. Product Safety Assessment: 2,4,4-Trimethylpentene, sulfurized. [Link]

-

Pharmaffiliates. Ticlopidine-impurities. [Link]

-

Aparna, P., et al. (2010). Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. Der Pharma Chemica, 2(4), 244-252. [Link]

-

MDPI. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]

-

ResearchGate. NMR and DFT analysis of the major diastereomeric degradation product of clopidogrel under oxidative stress conditions. [Link]

-

Galvin, J. B., & Marashi, F. (1999). 2-Methylbutane (isopentane). CAS# 78-78-4. Journal of toxicology and environmental health. Part A, 58(1-2), 23-33. [Link]

-

Veeprho. Ticlopidine Impurities and Related Compound. [Link]

-

Chemsrc. isopentane | CAS#:78-78-4. [Link]

-

Olsson, A. G., et al. (1980). Antiaggregatory, physiological and clinical effects of ticlopidine in subjects with peripheral atherosclerosis. Thrombosis research, 18(1-2), 241-249. [Link]

-

Kumar, A., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Scientific reports, 10(1), 22069. [Link]

Sources

- 1. This compound | C14H15NS | CID 13341658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Ticlopidine - Wikipedia [en.wikipedia.org]

- 4. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. veeprho.com [veeprho.com]

- 8. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicea.com [chemicea.com]

An In-Depth Technical Guide to the Pharmacological Profile of Deschloro ticlopidine

Disclaimer: This document provides a projected pharmacological profile of Deschloro ticlopidine based on the well-established properties of its parent compound, ticlopidine. Direct experimental data on this compound is not extensively available in the public domain. The experimental protocols detailed herein are presented as a guide for the necessary studies to fully characterize this compound.

Introduction

This compound, chemically identified as 5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a close structural analog of the well-known antiplatelet agent, ticlopidine. The primary structural difference is the absence of a chlorine atom on the benzyl moiety. Ticlopidine is a member of the thienopyridine class of drugs, which are prodrugs that, after metabolic activation, irreversibly inhibit the P2Y12 receptor on platelets.[1] This inhibition prevents adenosine diphosphate (ADP)-mediated platelet activation and aggregation, a critical step in thrombus formation.[2] Given the structural similarity, it is hypothesized that this compound may exhibit a similar mechanism of action and pharmacological profile. This guide outlines the anticipated pharmacological characteristics of this compound and provides detailed experimental workflows for its comprehensive evaluation.

Chemical and Physical Properties

A foundational aspect of any pharmacological assessment is the understanding of the molecule's basic properties.

| Property | Value | Source |

| Chemical Name | 5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | [3] |

| Molecular Formula | C₁₄H₁₅NS | [3] |

| Molecular Weight | 229.34 g/mol | [3] |

| Appearance | White crystalline solid (predicted) | Inferred from Ticlopidine |

Predicted Pharmacological Profile

Mechanism of Action: P2Y12 Receptor Antagonism

It is anticipated that this compound, like ticlopidine, functions as a prodrug requiring metabolic activation to exert its antiplatelet effect.[4] The active metabolite is expected to be a thiol derivative that forms a covalent disulfide bond with cysteine residues on the P2Y12 receptor, leading to irreversible inhibition.[2][5]

The proposed mechanism involves a two-step metabolic activation process within the liver, primarily mediated by cytochrome P450 enzymes. The initial step is the oxidation of the thiophene ring, followed by hydrolysis to expose the reactive thiol group.[4] This active metabolite then circulates and binds to the P2Y12 receptor on platelets.

Signaling Pathway of P2Y12 Receptor Inhibition by Activated Thienopyridines

Caption: Predicted P2Y12 signaling pathway and site of action for activated this compound.

Pharmacokinetics: Absorption, Metabolism, Distribution, and Excretion (Predicted)

The pharmacokinetic profile of this compound is likely to mirror that of ticlopidine, with key parameters requiring experimental verification.

| Parameter | Predicted Characteristic | Basis of Prediction |

| Absorption | Well-absorbed orally, bioavailability may be enhanced with food. | Ticlopidine Profile |

| Metabolism | Extensive hepatic metabolism via CYP450 enzymes to form an active thiol metabolite. As a prodrug, it is expected to be inactive in its parent form. | Thienopyridine Class |

| Distribution | High protein binding in plasma. | Ticlopidine Profile |

| Elimination | Primarily renal excretion of metabolites. | Ticlopidine Profile |

| Half-life | The terminal elimination half-life of the parent compound and the duration of action of the active metabolite will require experimental determination. | N/A |

Pharmacodynamics: Antiplatelet Activity

The primary pharmacodynamic effect of this compound is expected to be the time- and dose-dependent inhibition of ADP-induced platelet aggregation. Due to the irreversible nature of P2Y12 receptor binding, the antiplatelet effect is anticipated to last for the lifespan of the platelet (7-10 days), with recovery of platelet function dependent on platelet turnover.

Experimental Protocols for Pharmacological Characterization

To validate the predicted profile and fully characterize this compound, a series of in vitro and in vivo studies are necessary.

In Vitro Assays

This assay determines the affinity of the activated metabolite of this compound for the human P2Y12 receptor.

Methodology:

-

Metabolite Generation: Incubate this compound with human liver microsomes and an NADPH-generating system to produce the active metabolite.

-

Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human P2Y12 receptor.

-

Competitive Binding: Perform a competitive radioligand binding assay using a known P2Y12 antagonist radioligand (e.g., [³H]-prasugrel active metabolite).

-

Incubation: Incubate the receptor membranes with the radioligand and varying concentrations of the generated this compound metabolite.

-

Detection: Measure the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibition constant) to determine the binding affinity.

Workflow for P2Y12 Receptor Binding Assay

Caption: Experimental workflow for determining P2Y12 receptor binding affinity.

LTA is the gold-standard method for assessing platelet function and will be used to measure the inhibitory effect of this compound on platelet aggregation.[6]

Methodology:

-

Sample Preparation: Obtain platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh human whole blood.

-

Incubation: Incubate PRP with either vehicle control or varying concentrations of pre-activated this compound.

-

Agonist Induction: Induce platelet aggregation by adding ADP.

-

Measurement: Measure the change in light transmission through the PRP sample as platelets aggregate. PPP is used as a reference for 100% aggregation.

-

Data Analysis: Determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of platelet aggregation.

In Vivo Assessment

This model will assess the antithrombotic efficacy of this compound in a living system.

Methodology:

-

Animal Preparation: Anesthetize male Wistar rats.

-

Drug Administration: Administer this compound or vehicle control orally at various doses and time points prior to inducing thrombosis.

-

Thrombus Induction: Induce thrombosis in the carotid artery using a ferric chloride-soaked filter paper application.

-

Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to occlusion.

-

Data Analysis: Compare the time to occlusion and the incidence of occlusion between the treated and control groups.

Workflow for In Vivo Thrombosis Model

Caption: Step-by-step workflow for the rat arterial thrombosis model.

Safety and Toxicology (Predicted)

The safety profile of this compound is unknown. Ticlopidine is associated with rare but serious hematological adverse reactions, including neutropenia, thrombotic thrombocytopenic purpura (TTP), and aplastic anemia.[7] A thorough safety assessment of this compound would be critical, including in vitro cytotoxicity assays and in vivo toxicology studies in two species (rodent and non-rodent) to evaluate potential hematological and other organ toxicities.

Conclusion

This compound, as a close structural analog of ticlopidine, holds potential as a P2Y12 receptor antagonist. However, its pharmacological profile remains to be elucidated through rigorous experimental investigation. The protocols outlined in this guide provide a comprehensive framework for the characterization of its mechanism of action, pharmacokinetics, pharmacodynamics, and safety. Such studies are essential to determine if this compound offers a viable therapeutic profile, potentially with an improved safety margin compared to its parent compound.

References

-

Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites. PubMed. [Link]

-

Ticlopidine. Wikipedia. [Link]

-

Ticlopidine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis. PubMed. [Link]

-

Some important antiplatelet drugs containing thienopyridine. ResearchGate. [Link]

-

Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Ingenta Connect. [Link]

-

Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites. ResearchGate. [Link]

-

Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis. PubMed. [Link]

-

State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists. PubMed. [Link]

-

Enhancement by ticlopidine of the inhibitory effect on in vitro platelet aggregation of the glycoprotein IIb/IIIa inhibitor tirofiban. PubMed. [Link]

-

4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINE HYDROCHLORIDE. GSRS. [Link]

-

This compound. PubChem. [Link]

-

Structure of the human P2Y12 receptor in complex with an antithrombotic drug. PMC. [Link]

-

A and B) ADP binds to the P2Y12 receptor, resulting in conformational... ResearchGate. [Link]

-

Synthesis and Antiplatelet Aggregation Activities In Vitro of N,N'-di(3-Substitutedphenyl)-4-Methoxyl Benzene-1,3-Disulfonamid. Research and Reviews. [Link]

-

In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

-

Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. [Link]

-

P2Y12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. Oxford Academic. [Link]

-

Health Biotechnology and Biopharma (2021), 5(3): 1-16. [Link]

-

Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. PMC. [Link]

-

Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. [Link]

-

The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today?. Elsevier. [Link]

-

Interactions Between Different P2Y12 Antagonists. Interventional Cardiology Review (ICR). [Link]

-

Characterization of the antiplatelet effects of (2S)-5-methoxy-6-methylflavan-7-ol from Draconis Resina. PubMed. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C14H15NS | CID 13341658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]

- 5. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Therapeutic Effects of Deschloro Ticlopidine

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive and rigorous search of the current scientific literature, it must be reported that there is no available data on a compound specifically identified as "Deschloro ticlopidine." In-depth queries for this compound, including potential metabolites and analogs of ticlopidine, did not yield any published research detailing its synthesis, mechanism of action, or therapeutic effects.

Scientific integrity and the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) are paramount. Therefore, creating a technical guide on a compound for which no verifiable information exists would be scientifically unsound.

It is plausible that "this compound" may be a novel, yet-to-be-published research compound, a misnomer, or an analog that has not been characterized in the public domain.

In the spirit of advancing research in this area, and to fulfill the user's request for a comprehensive technical guide on a thienopyridine antiplatelet agent, we will proceed by focusing on the well-documented and foundational parent compound, Ticlopidine . This allows for a thorough and scientifically rigorous exploration of a closely related molecule, providing valuable context and a solid foundation for understanding the structure-activity relationships within this class of drugs. The insights derived from this guide on ticlopidine can serve as a crucial reference point for any future research on its derivatives, including the hypothetical "this compound."

An In-Depth Technical Guide on the Core Therapeutic Profile of Ticlopidine

Introduction: The Genesis of Thienopyridine Antiplatelet Therapy

Ticlopidine, a first-generation thienopyridine, marked a significant advancement in antithrombotic therapy.[1] Chemically, it is 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[1] As a prodrug, ticlopidine requires hepatic metabolism to an active form to exert its therapeutic effects.[2][3][4] Its primary clinical utility lies in the prevention of thrombotic events, particularly in patients who have experienced a stroke or are at high risk for such events.[1] However, its use has been largely superseded by newer agents like clopidogrel due to a more favorable safety profile.[2]

Mechanism of Action: Irreversible Antagonism of the P2Y12 Receptor

The cornerstone of ticlopidine's antiplatelet effect is its irreversible inhibition of the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the platelet surface.[1][5] This action is not exerted by the parent compound but by an active metabolite generated through cytochrome P450-dependent pathways in the liver.[5][6]

The binding of ADP to the P2Y12 receptor is a critical step in platelet activation and aggregation.[5][7] Ticlopidine's active metabolite covalently binds to the P2Y12 receptor, preventing ADP from binding and initiating the downstream signaling cascade that leads to platelet aggregation.[5][6] This irreversible inhibition means that the affected platelets are unable to aggregate for the remainder of their lifespan.[1]

Below is a diagram illustrating the signaling pathway of P2Y12 receptor-mediated platelet activation and the inhibitory action of ticlopidine's active metabolite.

Potential Therapeutic Applications and Preclinical Evidence

Ticlopidine's primary therapeutic application has been in the secondary prevention of thrombotic stroke.[1] Clinical trials have demonstrated its efficacy in reducing the risk of stroke, myocardial infarction, and vascular death in patients with a history of cerebrovascular disease.[8][9]

| Clinical Indication | Key Findings from Clinical Trials | Supporting Citations |

| Secondary Stroke Prevention | Superior to aspirin in reducing the risk of stroke or death. | [8][9] |

| Coronary Stent Thrombosis | More effective than oral anticoagulants in preventing stent thrombosis when combined with aspirin. | [8] |

| Unstable Angina | Decreased the rate of vascular death and myocardial infarction. | [10] |

| Peripheral Arterial Disease | Showed benefit in follow-up studies. | [10] |

| Diabetic Retinopathy | Appeared to prevent the progression of nonproliferative diabetic retinopathy. | [8] |

Experimental Protocols for Evaluating Ticlopidine's Antiplatelet Activity

The assessment of ticlopidine's efficacy relies on in vitro and ex vivo platelet aggregation assays. A standard experimental workflow is outlined below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Step-by-Step Methodology:

-

Blood Collection: Whole blood is collected from subjects (human or animal models) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma, which is used as a blank.

-

Platelet Count Standardization: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Incubation: The PRP is incubated with either vehicle control or ticlopidine (in ex vivo studies, PRP is obtained from subjects who have ingested ticlopidine).

-

Agonist-Induced Aggregation: An agonist, typically ADP, is added to the PRP in an aggregometer cuvette.

-

Measurement: The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation percentage is calculated relative to the PPP baseline.

Sources

- 1. Ticlopidine - Wikipedia [en.wikipedia.org]

- 2. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]

- 3. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The basic pharmacology of ticlopidine and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of ticlopidine derivatives and analogs as inhibitors of ectonucleotidase CD39 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Ticlopidine. An updated review of its pharmacology and therapeutic use in platelet-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ticlopidine: a new antiplatelet agent for cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antiplatelet effects of ticlopidine and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of Deschloro Ticlopidine

Abstract & Introduction

Deschloro ticlopidine (5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine) is a known impurity and primary analogue of Ticlopidine, a potent antiplatelet agent used in the prevention of thrombotic events.[1] The rigorous control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory requirement to ensure patient safety and product efficacy. The development of a validated, stability-indicating analytical method is therefore essential for accurately quantifying this compound, monitoring its levels in Ticlopidine drug substances, and assessing the stability of the drug product over its shelf life.[2][3]

This application note provides a comprehensive guide for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The narrative explains the scientific rationale behind experimental choices, from mobile phase selection to validation protocols, ensuring the method is robust, reliable, and fit for its intended purpose in a research or quality control environment. The protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]

Pre-Method Development: Foundational Strategy

Analyte Physicochemical Properties: A Comparative Analysis

A successful chromatographic separation is predicated on understanding the physicochemical properties of the analyte and its related substances.

| Property | Ticlopidine Hydrochloride | This compound | Rationale for Method Development |

| Structure | 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl | 5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | The key structural difference is the absence of the chlorine atom on the benzyl ring in the impurity. This makes this compound slightly less polar than Ticlopidine, which is the fundamental principle for their separation in RP-HPLC. |

| Molecular Formula | C₁₄H₁₄ClNS·HCl[5] | C₁₄H₁₅NS[6] | A slight difference in molecular formula and weight. |

| Molecular Weight | 300.25 g/mol [5] | 229.34 g/mol [6] | The difference in weight is easily distinguishable by mass spectrometry but requires chromatographic separation for UV-based quantification. |

| Solubility | Freely soluble in water and methanol.[7] | Expected to be soluble in organic solvents like methanol and acetonitrile. | The high solubility of the parent drug in methanol makes it an excellent choice for the diluent and as a component of the mobile phase.[7] |

Rationale for Technique Selection: RP-HPLC with UV Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the analytical technique of choice for several compelling reasons:

-

Expertise & Suitability: RP-HPLC is the gold standard for purity and stability testing in the pharmaceutical industry. The structural differences between Ticlopidine and this compound, primarily in polarity, are ideally suited for exploitation by a C18 stationary phase. Ticlopidine and its related compounds are polar molecules, making RP-UPLC or RP-HPLC a suitable choice.[8]

-

Versatility: The method can be readily adapted for quantifying the API (Ticlopidine) and its impurities simultaneously, making it efficient for quality control.

-

Robustness: When properly developed and validated, HPLC methods are highly robust and transferable between laboratories.

-

Detector Compatibility: Both Ticlopidine and this compound possess chromophores that allow for sensitive detection using standard UV-Vis or Photodiode Array (PDA) detectors. A detection wavelength of 235 nm has been shown to be effective for Ticlopidine analysis.[8]

While LC-MS/MS offers superior sensitivity and specificity, particularly for bioanalytical applications in complex matrices like plasma, HPLC-UV provides the requisite performance for routine quality control of bulk drugs and pharmaceutical formulations with less complexity and cost.[9][10][11]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.

Instrumentation and Reagents

-

Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

-

Chemicals: this compound reference standard, Ticlopidine HCl reference standard, Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (AR grade), Glacial Acetic Acid (AR grade), HPLC grade water.

Chromatographic Conditions

The following conditions were established to achieve optimal separation between Ticlopidine and this compound. The use of an ammonium acetate buffer helps to control the pH and ensure consistent peak shapes and retention times.[8]

| Parameter | Recommended Condition | Rationale |

| Stationary Phase (Column) | Zorbax SB-C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent | A C18 column provides excellent hydrophobic interaction to retain and separate the moderately non-polar analytes. The shorter column length and smaller particle size (UPLC) allow for faster run times and higher efficiency.[8] |

| Mobile Phase | Methanol: 0.01 M Ammonium Acetate buffer (pH 5.0) | The organic modifier (methanol) elutes the analytes. The aqueous buffer controls the ionization of the basic nitrogen in the pyridine ring, leading to symmetrical peaks. A pH of 5.0 is chosen to ensure the analytes are protonated and exhibit consistent chromatographic behavior.[8] |

| Composition | 80:20 (v/v) | This isocratic composition provides a good balance between resolution and analysis time. It may be optimized or switched to a gradient for separating a wider range of impurities.[8] |

| Flow Rate | 0.8 mL/min | Provides optimal efficiency and backpressure for the specified column dimensions.[8] |

| Detection Wavelength | 235 nm | Offers good absorbance for Ticlopidine and its structurally similar impurity. A PDA detector can be used to confirm peak purity.[8] |

| Injection Volume | 4.0 µL | A small injection volume is suitable for the high efficiency of the UPLC column.[8] |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Diluent | Methanol | Both Ticlopidine HCl and this compound are soluble in methanol, making it a suitable solvent for preparing standards and samples.[12] |

Preparation of Solutions

-

Buffer Preparation (0.01 M Ammonium Acetate, pH 5.0): Dissolve 0.7708 g of Ammonium Acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 using glacial acetic acid. Filter the buffer through a 0.20 µm nylon membrane before use.[8]

-

Mobile Phase Preparation: Mix the prepared buffer and methanol in the ratio of 20:80 (v/v). Degas the solution in an ultrasonic bath for 15 minutes.[8]

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Methanol).

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentration range for linearity studies (e.g., 0.1 to 5 µg/mL).

-

Sample Preparation (from Ticlopidine HCl API): Accurately weigh about 100 mg of Ticlopidine HCl API into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a concentration of 1000 µg/mL, which is suitable for detecting impurities at low levels (e.g., 0.1%).

Analytical Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[13] The following parameters must be evaluated.

Workflow for Method Validation

Caption: Workflow for HPLC Method Validation.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of other components. For an impurity method, this includes the API, other impurities, and degradation products.

-

Protocol:

-

Inject the diluent (blank) to ensure no interfering peaks at the retention time of this compound.

-

Inject a solution of Ticlopidine HCl API to determine its retention time and confirm separation from this compound.

-

Perform forced degradation studies on the Ticlopidine HCl API to generate potential degradation products.[14] These studies are critical to prove the stability-indicating nature of the method.[15]

-

Acid Hydrolysis: Reflux API sample with 0.1 M HCl for 4 hours.

-

Base Hydrolysis: Reflux API sample with 0.1 M NaOH for 4 hours.

-

Oxidative Degradation: Treat API sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid API to 80°C for 48 hours.[14]

-

Photolytic Degradation: Expose API solution to UV light (as per ICH Q1B guidelines).

-

-

Analyze all stressed samples. The method is specific if the this compound peak is well-resolved from all degradation products and the main Ticlopidine peak. Peak purity analysis using a PDA detector should be performed.

-

Linearity and Range

-

Protocol: Prepare a minimum of five concentrations of this compound spanning the expected range (e.g., from the reporting threshold to 120% of the specification limit). Inject each concentration in triplicate.

-

Analysis: Construct a calibration curve by plotting the mean peak area against concentration. Perform linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)

-

Protocol: Spike a placebo or the API sample with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.

-

Analysis: Calculate the percentage recovery of the analyte at each level.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8][16]

Precision

-

Protocol:

-

Repeatability (Intra-day): Analyze six replicate preparations of a sample spiked with this compound at 100% of the target concentration on the same day, under the same conditions.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

-

-

Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.

-

Acceptance Criteria: The %RSD should be not more than 2.0%.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

-

Verification: The LOQ should be verified by analyzing a sample at this concentration and ensuring the accuracy and precision are acceptable.

Robustness

-

Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.

-

Flow Rate (e.g., ± 0.1 mL/min)

-

Mobile Phase pH (e.g., ± 0.2 units)

-

Column Temperature (e.g., ± 2 °C)

-

Mobile Phase Composition (e.g., ± 2% organic)

-

-

Analysis: Evaluate system suitability parameters and analyte quantification after each change. The method is robust if the results remain unaffected by these minor changes.

Summary of Validation Acceptance Criteria

| Parameter | Acceptance Criteria | Reference |

| Specificity | No interference at the RT of the analyte. Peak purity index > 0.999. | [12][13] |

| Linearity (r²) | ≥ 0.999 | [8][9] |

| Range | Established from linearity, accuracy, and precision data. | [4][17] |

| Accuracy (% Recovery) | 98.0 - 102.0% | [8][16] |

| Precision (% RSD) | ≤ 2.0% | [8][12] |

| LOQ | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. | [9][10] |

| Robustness | System suitability parameters are met; results are consistent. | [12] |

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Peak Tailing/Asymmetry | Secondary interactions with column silanols; incorrect mobile phase pH. | Ensure mobile phase pH is at least 2 units below the pKa of the analyte. Consider using a base-deactivated column or adding a competing base like triethylamine (0.1%) to the mobile phase.[18] |

| Poor Resolution | Insufficient difference in polarity; mobile phase too strong. | Decrease the percentage of the organic modifier (methanol) in the mobile phase to increase retention and improve separation. |

| Drifting Retention Times | Column temperature fluctuation; mobile phase composition changing; column equilibration issue. | Use a column thermostat. Ensure mobile phase is well-mixed and degassed. Allow sufficient time for column equilibration before starting the sequence. |

| No Peaks or Low Signal | Detector lamp issue; incorrect wavelength; sample preparation error. | Check detector lamp status and hours. Verify the detection wavelength. Re-prepare standards and samples carefully. |

Conclusion

This application note details a systematic approach to developing and validating a robust, stability-indicating RP-HPLC method for the quantification of this compound. By grounding the experimental design in the physicochemical properties of the analyte and adhering to the rigorous validation framework of ICH Q2(R1), researchers and quality control professionals can implement a reliable method suitable for its intended purpose. This ensures that Ticlopidine drug products can be accurately monitored for this critical impurity, ultimately safeguarding product quality and patient health.

References

-

Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. (2011). Journal of the Serbian Chemical Society. Available at: [Link]

-

Quantitative determination of ticlopidine hydrochloride in human plasma by high-performance liquid chromatography-electronspray ionization mass spectrometry. (2009). Arzneimittelforschung. Available at: [Link]

-

A Stability Study of Ticlopidine Products from 18 Countries. (2000). Drug Development and Industrial Pharmacy. Available at: [Link]

-

This compound. PubChem Compound Database, National Center for Biotechnology Information. Available at: [Link]

-

ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

A stability study of ticlopidine products from 18 countries. (2000). Drug Development and Industrial Pharmacy. Available at: [Link]

-

Ticlopidine. PubChem Compound Database, National Center for Biotechnology Information. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

-

Ticlopidine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study. (2005). Journal of Chromatography B. Available at: [Link]

-

Development and Validation of a Stability indicating HPLC Assay Method for Determination of ticlopidine hydrochloride in tablet Formulation. (2011). ResearchGate. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Gas Chromatographic Method Development and Validation of Assay Method for the Determination of Ticlopidine Hydrochloride in Tablets Formulation. International Journal of Chemical Studies. Available at: [Link]

-

Ticlopidine: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

-

Product ion mass spectra of ticlopidine (A) and clopidogrel (IS) (B) in positive ion mode. ResearchGate. Available at: [Link]

-

Forced Degradation – A Review. (2022). American Pharmaceutical Review. Available at: [Link]

-

Development and Validation of a Novel RP-HPLC Method for the Determination of Cetrimide and Chlorhexidine Gluconate in Antiseptic Solution. (2022). Molecules. Available at: [Link]

-

Ticlopidine Hydrochloride Tablets House Standard. (2017). Apotex Inc. Available at: [Link]

-

Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. (2010). Der Pharma Chemica. Available at: [Link]

-

Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2019). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

ICH Quality Guidelines. International Council for Harmonisation. Available at: [Link]

-

Spectrophotometric method development and validation for determination of ticlopidine hydrochloride in tablet formulation. (2011). ResearchGate. Available at: [Link]

-

Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2021). Open Chemistry Journal. Available at: [Link]

-

Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2019). Research Journal of Pharmacy and Technology. Available at: [Link]

-

Clinical Applications of Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolites, Toxicology and Therapeutic Drug Analysis. (2023). Journal of Current Medical Research and Opinion. Available at: [Link]

Sources

- 1. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A stability study of ticlopidine products from 18 countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. This compound | C14H15NS | CID 13341658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative determination of ticlopidine hydrochloride in human plasma by high-performance liquid chromatography-electronspray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ticlopidine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cmro.in [cmro.in]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

- 14. biomedres.us [biomedres.us]

- 15. researchgate.net [researchgate.net]

- 16. chemijournal.com [chemijournal.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Development and Validation of a Novel RP-HPLC Method for the Determination of Cetrimide and Chlorhexidine Gluconate in Antiseptic Solution [mdpi.com]

Application Note & Protocol: A Stability-Indicating HPLC Method for the Analysis of Deschloro-ticlopidine

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Deschloro-ticlopidine, a known impurity and potential degradation product of Ticlopidine Hydrochloride. Ticlopidine is an antiplatelet agent used in the prevention of thromboembolic disorders.[1][2] Deschloro-ticlopidine, also known as Ticlopidine Impurity D, is identified as 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[3] Ensuring the effective separation and quantification of this impurity is critical for the quality control and stability assessment of Ticlopidine drug substance and product. The described method is designed to be specific, accurate, and precise, making it suitable for routine analysis in research, development, and quality control environments.

Introduction: The Rationale for Method Development

Ticlopidine hydrochloride, chemically known as 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, is a thienopyridine derivative that inhibits platelet aggregation.[1][4] As with any active pharmaceutical ingredient (API), a comprehensive impurity profile is essential to ensure its safety and efficacy. Deschloro-ticlopidine is a significant process-related impurity and a potential degradant. Its structural similarity to Ticlopidine necessitates a highly selective analytical method to ensure accurate quantification.

The development of a stability-indicating assay is a crucial aspect of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). Such methods must be able to resolve the API from its impurities and any degradation products formed under various stress conditions.[5] This application note outlines a reversed-phase HPLC (RP-HPLC) method that effectively separates Deschloro-ticlopidine from Ticlopidine and other potential degradation products, thereby demonstrating its stability-indicating capability.

Experimental

Materials and Reagents

-

Reference Standards: Ticlopidine Hydrochloride (USP Reference Standard or equivalent), Deschloro-ticlopidine (certified reference material).

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed).

-

Reagents: Ammonium acetate (analytical grade), Glacial acetic acid (analytical grade).

-

Sample: Ticlopidine Hydrochloride API or finished dosage form.

Instrumentation and Chromatographic Conditions

The method was developed and validated on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

| Parameter | Condition | Rationale |

| HPLC Column | C8, 250 mm x 4.6 mm, 5 µm | A C8 column is selected for its slightly lower hydrophobicity compared to a C18, which can provide better peak shape and resolution for the moderately polar analytes. The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time. |

| Mobile Phase | Methanol: Ammonium Acetate Buffer (pH 5.0) (80:20, v/v)[6] | The high organic content (methanol) ensures adequate retention and elution of the analytes. The ammonium acetate buffer at pH 5.0 helps to maintain a consistent ionization state of the analytes, leading to reproducible retention times and improved peak symmetry. |

| Flow Rate | 1.0 mL/min[6] | A standard flow rate for a 4.6 mm i.d. column, providing optimal efficiency and reasonable run times. |

| Detection Wavelength | 235 nm[6][7] | This wavelength is chosen based on the UV absorbance maxima of Ticlopidine and its related compounds, providing good sensitivity for all components. |

| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the potential for column overload. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |

Preparation of Solutions

-

Ammonium Acetate Buffer (pH 5.0): Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.[6]

-

Mobile Phase: Prepare a mixture of Methanol and Ammonium Acetate Buffer (pH 5.0) in the ratio of 80:20 (v/v). Degas the mobile phase before use.

-

Diluent: A mixture of Methanol and Water (50:50, v/v) is a suitable diluent for both standards and samples.

-

Standard Stock Solution (Ticlopidine): Accurately weigh and dissolve an appropriate amount of Ticlopidine Hydrochloride reference standard in the diluent to obtain a concentration of about 1000 µg/mL.

-

Standard Stock Solution (Deschloro-ticlopidine): Accurately weigh and dissolve an appropriate amount of Deschloro-ticlopidine reference standard in the diluent to obtain a concentration of about 100 µg/mL.

-

Working Standard Solution: From the stock solutions, prepare a working standard solution containing a known concentration of Ticlopidine (e.g., 100 µg/mL) and Deschloro-ticlopidine (e.g., 1 µg/mL, corresponding to 1% impurity).

-

Sample Solution: Accurately weigh and dissolve a quantity of the Ticlopidine API or powdered tablets in the diluent to obtain a final concentration of approximately 100 µg/mL of Ticlopidine. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Method Validation and System Suitability

For a method to be considered trustworthy, it must undergo validation to demonstrate its suitability for the intended purpose. The following parameters should be assessed according to ICH guidelines.

System Suitability

Before commencing any analysis, the chromatographic system must meet predefined suitability criteria. This ensures the system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (for Ticlopidine peak) | ≤ 2.0 |

| Theoretical Plates (for Ticlopidine peak) | ≥ 2000 |

| Resolution (between Ticlopidine and Deschloro-ticlopidine) | ≥ 2.0 |

| % RSD of replicate injections (area of Ticlopidine) | ≤ 2.0% (for n=6) |

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[5]

-

Procedure: Subject the Ticlopidine sample solution to the following stress conditions:

-

Analysis: Analyze the stressed samples and compare the chromatograms to that of an unstressed sample. The method is considered stability-indicating if the degradation products are well-resolved from the Ticlopidine and Deschloro-ticlopidine peaks. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peaks.

Detailed Analytical Protocol

Step 1: System Preparation

-

Set up the HPLC system according to the chromatographic conditions outlined in Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

Step 2: System Suitability Check

-

Inject the working standard solution six times.

-

Verify that the system suitability parameters meet the acceptance criteria (Table 2).

Step 3: Analysis of Samples

-

Inject the blank (diluent), working standard solution, and sample solutions in sequence.

-

Record the chromatograms and integrate the peak areas.

Step 4: Calculation

-

Calculate the amount of Deschloro-ticlopidine in the sample using the following formula:

Where:

-

Area_impurity is the peak area of Deschloro-ticlopidine in the sample chromatogram.

-

Area_standard is the peak area of Deschloro-ticlopidine in the standard chromatogram.

-

Conc_standard is the concentration of Deschloro-ticlopidine in the working standard solution.

-

Conc_sample is the concentration of Ticlopidine in the sample solution.

-

Visualizations

Caption: Workflow for the HPLC analysis of Deschloro-ticlopidine.

Caption: Logical flow of a forced degradation study.

Conclusion

The HPLC method presented in this application note is demonstrated to be a suitable and reliable approach for the quantitative determination of Deschloro-ticlopidine in Ticlopidine samples. The method is specific, stability-indicating, and adheres to the principles of good analytical practice. Its straightforward procedure and use of common HPLC instrumentation make it readily implementable in a quality control laboratory for routine analysis and stability monitoring of Ticlopidine drug substance and product.

References

-

Comparison of Throat Sprays Containing Chlorhexidine Gluconate and Lidocaine Hydrochloride - Impactfactor. (2016, March 31). Retrieved from [Link]

-

Chemical structure of ticlopidine hydrochloride. - ResearchGate. Retrieved from [Link]

-

3 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

-

Ticlopidine Hydrochloride-impurities | Pharmaffiliates. Retrieved from [Link]

-

Deschloro ticlopidine | C14H15NS | CID 13341658 - PubChem - NIH. Retrieved from [Link]

-

Journal of Global Pharma Technology A Validated Stability Indicating RP-HPLC Method Development for Platelet Aggregation Inhibitor Ticagrelor in Bulk and Tablet Formulation - ResearchGate. Retrieved from [Link]

-

STABILITY INDICATING RP-HPLC METHOD FOR SEPARATION AND QUANTIFICATION OF RELATED SUBSTANCES OF TICLOPIDINE IN BULK AND PHARMACEUTICAL FORMULATIONS - ResearchGate. Retrieved from [Link]

-

Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. Retrieved from [Link]

-

Quantitative determination of ticlopidine hydrochloride in human plasma by high-performance liquid chromatography-electronspray ionization mass spectrometry - PubMed. Retrieved from [Link]

-

Ticlopidine Hydrochloride | C14H15Cl2NS | CID 65335 - PubChem. Retrieved from [Link]

-

MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium - Acta Scientific. (2018, August 7). Retrieved from [Link]

-

Development and Validation of a Stability indicating HPLC Assay Method for determination of Ticlopidine Hydrochloride in Tablet Formulation. Retrieved from [Link]

-

Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - NIH. Retrieved from [Link]

-

Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC - NIH. (2020, December 16). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C14H15NS | CID 13341658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Synthesis of Deschloro Ticlopidine (4,5,6,7-Tetrahydrothieno[3,2-c]pyridine)

Abstract

This document provides detailed application notes and laboratory protocols for the synthesis of Deschloro ticlopidine, scientifically known as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This compound is a crucial precursor and structural analog in the study and development of thienopyridine-based pharmaceuticals, a class of drugs known for their antiplatelet activity.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering two distinct and validated synthetic routes. Each method is presented with a step-by-step guide, elucidation of the underlying chemical principles, and expected outcomes to ensure reproducibility and success in a laboratory setting.

Introduction and Significance

This compound, the core heterocyclic scaffold of the antiplatelet drug Ticlopidine, is a molecule of significant interest in medicinal chemistry and drug discovery.[1][2] Its synthesis is a key step in the development of new analogs and derivatives with potentially improved pharmacological profiles. The absence of the chlorine atom on the benzyl substituent, when compared to Ticlopidine, allows for fundamental structure-activity relationship (SAR) studies and the exploration of novel therapeutic applications. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus is a versatile building block for the synthesis of other bioactive compounds, including Prasugrel and Clopidogrel.[1][3]

This guide presents two robust synthetic strategies for obtaining this compound, each with its own set of advantages in terms of starting materials, reaction conditions, and scalability. The first is a multi-step synthesis commencing from readily available thiophene, while the second offers a more direct approach from 2-thiophene ethylamine.

Synthetic Strategies and Mechanistic Insights

The synthesis of the thienopyridine core can be approached through various chemical transformations. The chosen methods in this guide are based on their reliability, efficiency, and the accessibility of starting materials.

Strategy A: Four-Step Synthesis from Thiophene This is a well-documented and scalable approach that builds the target molecule sequentially.[1][2][3] The key transformations involve the introduction of a two-carbon side chain to the thiophene ring, followed by cyclization to form the fused pyridine ring.

Strategy B: Pictet-Spengler Type Cyclization This method utilizes a condensation reaction between an amine (2-thiophene ethylamine) and an aldehyde (formaldehyde) to construct the heterocyclic ring system in a more convergent manner.[4]

Experimental Protocols

Strategy A: Four-Step Synthesis from Thiophene

This protocol is adapted from the highly productive and scalable approach for the synthesis of Ticlopidine, where this compound is a key intermediate.[1][2][3]

Step 1: Formylation of Thiophene to 2-Thiophenecarboxaldehyde

-

Rationale: This step introduces a carbonyl group onto the thiophene ring, which is essential for the subsequent chain elongation. The use of paraformaldehyde in the presence of an acid catalyst is a common and effective method for the formylation of electron-rich heterocycles.[2]

-

Procedure:

-

To a solution of thiophene (1 equivalent) in acetonitrile, add paraformaldehyde (1.2 equivalents) and a catalytic amount of sulfuric acid.

-

The reaction mixture is heated to reflux (approximately 80 °C) for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-thiophenecarboxaldehyde.

-

Step 2: Synthesis of 2-(2-Thienyl)ethylamine

-

Rationale: This step involves the conversion of the aldehyde to an amine with a two-carbon spacer. This can be achieved through various methods, such as a Henry reaction followed by reduction, or reductive amination. The protocol described by Faisal et al. (2020) can be followed for this transformation.

-

Procedure: A detailed procedure for this step can be found in the supporting information of the cited literature.[1] Broadly, it involves the formation of a nitroalkene from 2-thiophenecarboxaldehyde, which is then reduced to the corresponding amine.

Step 3: Cyclization to 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (this compound)

-

Rationale: This is the key ring-forming step. The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinoline and related heterocyclic systems. In this case, 2-(2-thienyl)ethylamine is reacted with an formaldehyde equivalent to undergo an intramolecular electrophilic substitution to form the desired product.[3]

-

Procedure:

-

2-(2-Thienyl)ethylamine (1 equivalent) is dissolved in an appropriate solvent (e.g., water or an alcohol).

-

Formaldehyde (as a 37% aqueous solution or paraformaldehyde) is added to the solution.[4]

-

The mixture is heated to 50-55 °C and maintained for 20-30 hours.[4]

-

After completion, the reaction mixture is worked up by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Step 4: Purification

-

Rationale: The crude product from the cyclization step will likely contain impurities. Purification by column chromatography or recrystallization is necessary to obtain the final product in high purity.

-

Procedure:

Strategy B: Direct Synthesis from 2-Thiophene Ethylamine

This protocol is a more direct approach to the target molecule.[4]

Step 1: Imine Formation

-

Procedure:

-

In a reaction vessel, add water, formaldehyde (37% solution), and 2-thiophene ethylamine.

-

Heat the mixture to 50-55 °C and maintain this temperature for 20-30 hours.

-

After the reaction is complete, extract the reaction liquid with dichloromethane.

-

Combine the organic layers and wash with saturated saline solution.

-

Evaporate the organic layer under reduced pressure to obtain the intermediate imine.

-

Step 2: Cyclization and Salt Formation

-

Procedure:

-

Place the obtained imine into a reaction vessel.

-

Add ethanolic hydrogen chloride and water.

-

Heat the mixture to 65-75 °C and maintain for a specified period.

-

Add activated carbon and continue heating for a short duration before filtering.

-

Cool the filtrate to 0-5 °C to induce crystallization.

-

Maintain the temperature for 1-2 hours, then filter the solid.

-

Dry the filter cake in an oven to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

-

Summary of Reaction Parameters

| Parameter | Strategy A (from Thiophene) | Strategy B (from 2-Thiophene Ethylamine) |

| Starting Material | Thiophene | 2-Thiophene Ethylamine |

| Key Reagents | Paraformaldehyde, Sulfuric Acid, Formaldehyde | Formaldehyde, Ethanolic Hydrogen Chloride |

| Number of Steps | 4 | 2 |

| Overall Yield | ~62%[1][3] | High (specific overall yield not stated, but step 2 yield is 94.3%)[4] |

| Key Intermediates | 2-Thiophenecarboxaldehyde, 2-(2-Thienyl)ethylamine | Imine |

| Purification | Column Chromatography or Recrystallization | Recrystallization of Hydrochloride Salt |

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the two synthetic strategies.

Caption: Synthetic workflows for this compound.